Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate
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Overview
Description
Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate is a chemical compound with the CAS Number: 274907-07-2. It has a molecular weight of 204.27 . This compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3/b11-9+
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the search results.Scientific Research Applications
Crystal Engineering and Hydrogen Bonding
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and related compounds demonstrate unique crystal packing facilitated by rare N⋯π and O⋯π interactions rather than direct hydrogen bonding. These interactions form intricate structures, such as zigzag double-ribbons and 1-D double-columns, which are of interest in crystal engineering and materials science for their potential in designing new materials with specific properties (Zhang, Wu, & Zhang, 2011).
Organic Synthesis and Drug Discovery
- Methyl caffeate ether derivatives, including those related to Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate, show potential as future drug candidates due to their promising antibacterial activity. This highlights the role of these compounds in the development of new therapeutic agents (Gangana et al., 2014).
Materials Science
- The study of azo polymers, incorporating this compound analogs, reveals the cooperative motion of polar side groups in amorphous polymers. This research contributes to understanding the mechanisms behind photoinduced birefringence, with implications for optical data storage and other photonic applications (Meng, Natansohn, Barrett, & Rochon, 1996).
Safety and Hazards
This compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
ethyl (E)-2-methyl-3-(4-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLIWRZHBODATL-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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